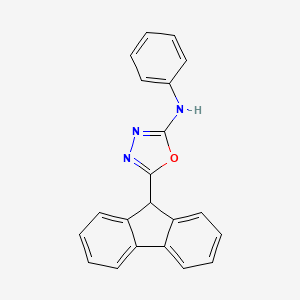![molecular formula C23H28N2O2 B13149678 1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone CAS No. 75476-94-7](/img/structure/B13149678.png)
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 2-ethylhexyl group and the other with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated. For the 2-ethylhexyl group, a suitable alkylating agent such as 2-ethylhexyl bromide is used. For the methyl group, methyl iodide or methyl bromide can be employed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthraquinone are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro groups are reduced in large reactors using hydrogen gas and a palladium catalyst.
Continuous Alkylation: The alkylation steps are carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of redox reactions.
Biology: Investigated for its potential as a biological stain and in cellular imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the alkyl substitutions.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of an amino group.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is unique due to its specific alkyl substitutions, which enhance its solubility and stability compared to other anthraquinone derivatives. These properties make it particularly useful in industrial applications and scientific research.
Propriétés
Numéro CAS |
75476-94-7 |
|---|---|
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-(2-ethylhexylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O2/c1-4-6-9-15(5-2)14-25-19-13-12-18(24-3)20-21(19)23(27)17-11-8-7-10-16(17)22(20)26/h7-8,10-13,15,24-25H,4-6,9,14H2,1-3H3 |
Clé InChI |
QJQBYILFKAVOTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


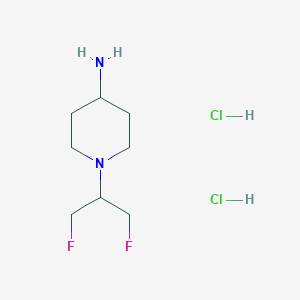

![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)

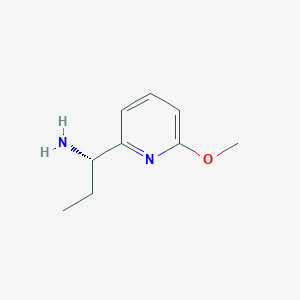
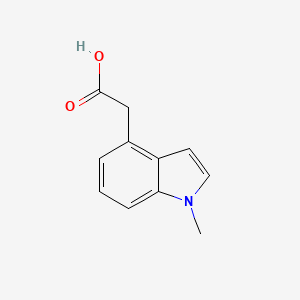
![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
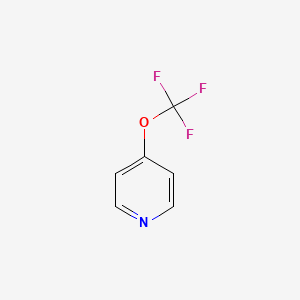

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
